1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one
Description
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(methylamino)-1-(1-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-7-3-6(11)5-4-10(2)9-8-5/h4,7H,3H2,1-2H3 |
InChI Key |
DJQLMVGMVSGTFY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CN(N=N1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one generally follows a multi-step approach:
Step 1: Formation of the 1,2,3-Triazole Ring
The triazole core is most commonly synthesized via the Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an organic azide and a terminal alkyne. This reaction proceeds under copper(I) catalysis, affording 1,4-disubstituted 1,2,3-triazoles regioselectively.Step 2: N-Methylation of the Triazole
The N-1 position of the triazole ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the 1-methyl-1H-1,2,3-triazole derivative.Step 3: Introduction of the Ethanone Side Chain
The ethanone moiety is introduced via acylation or substitution reactions. This may involve the use of protected intermediates and subsequent deprotection steps to install the 2-(methylamino)ethanone group at the 4-position of the triazole ring.Step 4: Methylamino Group Incorporation
The methylamino substituent is introduced either by direct substitution on a suitable precursor or by reductive amination of an aldehyde or ketone intermediate.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Huisgen Cycloaddition | Azide + Terminal Alkyne, Cu(I) catalyst, DMF or THF solvent, room temperature to 60°C, 6–10 h | Formation of 1,4-disubstituted 1,2,3-triazole |
| 2 | N-Methylation | Methyl iodide, K2CO3 or NaH, DMF solvent, 0–25°C | Methylation at N-1 position of triazole |
| 3 | Acylation | Acetyl chloride or equivalent, base (e.g., triethylamine), dichloromethane solvent, 0°C to room temperature | Introduction of ethanone group at C-4 position |
| 4 | Amination | Methylamine or methylamine hydrochloride, reductive amination agents (NaBH3CN), suitable solvent | Formation of methylamino side chain |
This sequence is adaptable depending on the availability of starting materials and desired scale.
Alternative and Industrial Methods
Continuous Flow Synthesis: To optimize yield and reduce reaction times, continuous flow reactors have been employed for the Huisgen cycloaddition and subsequent methylation steps, allowing better control of temperature and reagent mixing.
Green Chemistry Approaches: Use of water or ethanol as solvents, microwave-assisted synthesis, and avoidance of heavy metals or toxic reagents have been explored to improve environmental compatibility.
Protecting Group Strategies: Protecting groups on the amino or hydroxyl functionalities may be used during intermediate steps to prevent side reactions, followed by deprotection to yield the final product.
Reaction Conditions and Mechanistic Insights
Huisgen Cycloaddition Mechanism
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via the formation of a copper-acetylide intermediate, which reacts with the azide to form a metallacycle intermediate. Subsequent ring contraction yields the 1,4-disubstituted 1,2,3-triazole regioisomer with high selectivity.
N-Methylation
The nucleophilic nitrogen at the N-1 position attacks the electrophilic methylating agent, typically methyl iodide, under basic conditions. This step requires careful control to avoid over-alkylation or quaternization.
Acylation and Amination
The acylation step introduces the ethanone group via nucleophilic attack of the triazole ring or side chain on an acyl chloride or anhydride. The methylamino group may be introduced through reductive amination, where an aldehyde or ketone intermediate reacts with methylamine in the presence of a reducing agent to form the secondary amine.
Comparative Analysis with Related Triazole Derivatives
| Feature | 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one | 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone | 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methoxy)ethan-1-one |
|---|---|---|---|
| Substituent at C-4 | 2-(Methylamino)ethanone | Ethanone | 2-(Methoxy)ethanone |
| Basicity | Moderate (due to methylamino group) | Low | Low |
| Solubility | Enhanced in acidic media (salt formation possible) | Moderate | Moderate |
| Reactivity | Nucleophilic substitution possible at methylamino | Less reactive | Less reactive |
| Biological Activity | Potential for hydrogen bonding and enzyme interaction | Limited | Limited |
This table highlights that the methylamino substituent enhances solubility and potential biological interactions compared to other substituents.
Summary of Key Research Findings
- The Huisgen cycloaddition remains the cornerstone for constructing the 1,2,3-triazole ring efficiently and regioselectively.
- N-Methylation at the N-1 position is critical for the compound's stability and biological activity.
- Introduction of the ethanone and methylamino side chains requires carefully controlled acylation and amination steps.
- Industrial synthesis benefits from continuous flow methods and green chemistry principles to improve yield and reduce environmental impact.
- The compound's methylamino group contributes to enhanced solubility and potential biological activity, distinguishing it from other triazole derivatives.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and methylamino group could play key roles in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, spectral, and functional differences between 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one and related triazole derivatives:
Table 1: Comparative Analysis of Triazole Derivatives
Key Observations:
Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (e.g., nitro in ) reduce the electron density of the triazole ring, making it less reactive toward electrophilic substitution compared to electron-donating groups (e.g., methoxy in or methylamino in the target compound). The methylamino group in the target compound introduces basicity (pKa ~10–11), enabling salt formation and enhancing solubility in acidic media, unlike neutral substituents like chloro or methoxy.
Spectral Signatures: The ketone group in all compounds shows strong IR absorption near 1650–1680 cm⁻¹. The target compound’s methylamino group would exhibit N–H stretches (if protonated) near 3300 cm⁻¹ and C–N stretches at ~1250 cm⁻¹. In NMR, the methylamino protons (N–CH₃) resonate at δ2.5–3.0, distinct from methoxy (δ3.7–3.8) or nitro-substituted aromatics (δ8.0–8.5).
Biological and Functional Implications: Compounds with nitro or chloro substituents (e.g., ) often exhibit antimicrobial or anticancer activity due to enhanced electrophilicity and membrane penetration. The target compound’s methylamino group may facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions, though specific data are lacking.
Synthetic Accessibility :
Biological Activity
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one can be represented as follows:
This structure features a triazole ring that enhances its stability and reactivity in biological systems. The presence of the methylamino group contributes to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:
- Antimicrobial Activity : The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
- Anticancer Activity : Studies have indicated that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage. The mechanism involves interaction with cellular signaling pathways that regulate cell survival .
Antimicrobial Activity
The compound has shown significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Escherichia coli | 16 |
| Staphylococcus aureus | 4 |
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of the compound on different cancer cell lines. The IC50 values for selected cancer cell lines are shown in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Case Study 1: Antifungal Potency
A study evaluated the antifungal potency of the compound against Candida albicans. Results indicated that at a concentration of 8 µg/mL, the compound effectively inhibited fungal growth, comparable to standard antifungal treatments .
Case Study 2: Anticancer Efficacy
In a comparative study involving multiple triazole derivatives, 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives. The study highlighted its potential as a lead compound for further development in cancer therapy .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of triazole derivatives. The incorporation of substituents at various positions on the triazole ring has been shown to significantly affect their biological properties. For instance, modifications that increase lipophilicity have been associated with improved cellular uptake and activity against resistant microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
